3-{[1-(cyclopropylmethyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one - 2549063-09-2

3-{[1-(cyclopropylmethyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one

Catalog Number: EVT-6593235
CAS Number: 2549063-09-2
Molecular Formula: C19H25N3O2
Molecular Weight: 327.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4-(4-(3,4-Dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yloxy)piperidin-1-yl)prop-2-en-1-one hydrochloride

Compound Description: 1-(4-(4-(3,4-Dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yloxy)piperidin-1-yl)prop-2-en-1-one hydrochloride is a quinazoline derivative. A method for its preparation in high yield and purity is described to enable cost-effective production.

Relevance: This compound shares the core quinazoline structure with 3-{[1-(cyclopropylmethyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one. Both compounds also feature a piperidine ring linked to the quinazoline core. The primary difference lies in the substituents on the quinazoline ring and the piperidine nitrogen.

Reference:

YM758 ((–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide)

Compound Description: YM758 is a novel "funny" current channel (If channel) inhibitor under development for treating stable angina and atrial fibrillation. Several of its metabolites have been identified in human urine, plasma, and feces.

Relevance: Like 3-{[1-(cyclopropylmethyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one, YM758 contains a piperidine ring. Additionally, YM758's tetrahydroisoquinoline moiety shares structural similarities with the dihydroquinazolinone present in the target compound. These common structural features suggest a potential relationship in their biological activities or mechanisms of action.

Reference:

3-[(Dimethylamino)methyl]-6-methoxy-2-methyl-4-phenylisoquinolin-1(2H)-one (ISQ-1)

Compound Description: ISQ-1 is an isoquinolinone derivative that blocks the ultrarapid delayed rectifier current (IKur) with high potency. It has shown atrial antifibrillatory effects in dogs with underlying heart failure.

Relevance: ISQ-1 is structurally similar to 3-{[1-(cyclopropylmethyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one due to the presence of an isoquinolinone core, which is analogous to the dihydroquinazolinone core in the target compound. Furthermore, both compounds possess a methoxy substituent on the aromatic ring and an amine-containing side chain.

Reference:

4-(2-(((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio) pyrimidin-4-yl) morpholine (5h)

Compound Description: Compound 5h is an isoxazole-based lead structure designed to inhibit histone deacetylases (HDACs) in human breast cancer cells. It demonstrates antiproliferative activity against breast cancer cells with an IC50 value of 8.754 µM.

Relevance: While 5h lacks the core quinazoline and piperidine moieties of 3-{[1-(cyclopropylmethyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one, it represents a relevant related compound as both compounds are being investigated for their potential in treating different types of cancer. This inclusion emphasizes the broader context of drug discovery efforts targeting various disease pathways.

Properties

CAS Number

2549063-09-2

Product Name

3-{[1-(cyclopropylmethyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one

IUPAC Name

3-[[1-(cyclopropylmethyl)piperidin-4-yl]methyl]-7-methoxyquinazolin-4-one

Molecular Formula

C19H25N3O2

Molecular Weight

327.4 g/mol

InChI

InChI=1S/C19H25N3O2/c1-24-16-4-5-17-18(10-16)20-13-22(19(17)23)12-15-6-8-21(9-7-15)11-14-2-3-14/h4-5,10,13-15H,2-3,6-9,11-12H2,1H3

InChI Key

SUEFZCPMKGOKCQ-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)CC4CC4

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)CC4CC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.